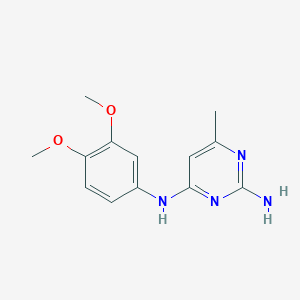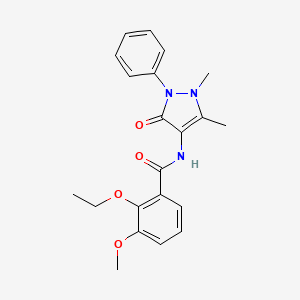
N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD 0332991, is a small molecule inhibitor that targets cyclin-dependent kinases 4 and 6 (CDK4/6). It has been widely studied for its potential use in cancer treatment, specifically in the treatment of breast cancer.
Mecanismo De Acción
N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 works by inhibiting the activity of CDK4/6, which are important regulators of the cell cycle. By inhibiting CDK4/6, this compound 0332991 prevents the progression of the cell cycle from the G1 phase to the S phase, which is necessary for cell division and proliferation. This leads to a decrease in the number of cancer cells and ultimately slows down the growth of tumors.
Biochemical and physiological effects:
This compound 0332991 has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound 0332991 has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It also has a selective effect on cancer cells, which allows for targeted treatment. However, there are also limitations to its use in lab experiments. This compound 0332991 has a relatively short half-life and may require frequent dosing. In addition, it may have off-target effects on other kinases, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991. One area of focus is the identification of biomarkers that can predict response to treatment. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound 0332991. Additionally, there is ongoing research on the use of this compound 0332991 in other types of cancer, such as lung cancer and glioblastoma.
Métodos De Síntesis
N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 can be synthesized through a multistep process starting from commercially available reagents. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dimethylpyrimidine-4,5-diamine in the presence of a reducing agent to produce the intermediate N~4~-(3,4-dimethoxybenzyl)-2,6-dimethylpyrimidine-4,5-diamine. This intermediate is then reacted with a methylating agent to produce this compound 0332991.
Aplicaciones Científicas De Investigación
N~4~-(3,4-dimethoxyphenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer cell lines. Clinical trials have also shown promising results in the treatment of advanced breast cancer, both as a single agent and in combination with other therapies.
Propiedades
IUPAC Name |
4-N-(3,4-dimethoxyphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-6-12(17-13(14)15-8)16-9-4-5-10(18-2)11(7-9)19-3/h4-7H,1-3H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOQLDPSFFORNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperazine](/img/structure/B5373312.png)
![methyl 2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373330.png)
![ethyl 2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373339.png)
![1-ethyl-6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5373340.png)
![10-bromo-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5373347.png)

![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373362.png)
![N-(4-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5373374.png)
![N-{2-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5373380.png)
![1-benzyl-5-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5373391.png)

![N-{[1-(5-isopropyl-2-methoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5373400.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)
